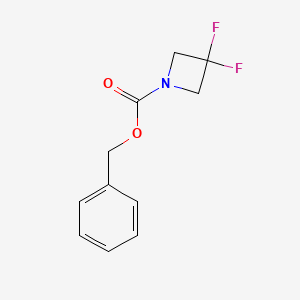

Benzyl 3,3-difluoroazetidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3,3-difluoroazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO2/c12-11(13)7-14(8-11)10(15)16-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRSJJGVLLSNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745190 | |

| Record name | Benzyl 3,3-difluoroazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255666-58-0 | |

| Record name | Benzyl 3,3-difluoroazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl 3,3-difluoroazetidine-1-carboxylate

CAS Number: 1255666-58-0

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Benzyl 3,3-difluoroazetidine-1-carboxylate, a fluorinated azetidine building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the 3,3-difluoroazetidine motif into molecular scaffolds has been shown to enhance key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This document details the chemical properties, a validated synthetic protocol, spectroscopic data, and safety and handling guidelines for this compound. Furthermore, it explores its current and potential applications in the development of novel therapeutics, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Rise of Fluorinated Azetidines in Drug Discovery

The azetidine ring, a four-membered heterocyclic amine, has emerged as a valuable scaffold in medicinal chemistry. Its strained ring system imparts unique conformational constraints on molecules, which can lead to improved biological activity and selectivity. When coupled with the strategic introduction of fluorine atoms, the resulting fluorinated azetidines offer a powerful tool for fine-tuning the properties of drug candidates.

The gem-difluoro substitution at the 3-position of the azetidine ring, as seen in Benzyl 3,3-difluoroazetidine-1-carboxylate, offers several distinct advantages. The two fluorine atoms can significantly alter the local electronic environment, influencing pKa and hydrogen bonding capabilities. Moreover, the C-F bond is exceptionally stable to metabolic degradation, often leading to an improved pharmacokinetic profile of the parent molecule. The increased lipophilicity imparted by the fluorine atoms can also enhance membrane permeability and oral bioavailability. Benzyl 3,3-difluoroazetidine-1-carboxylate serves as a key intermediate, providing a readily available source of the N-Cbz protected 3,3-difluoroazetidine core for further chemical elaboration.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of Benzyl 3,3-difluoroazetidine-1-carboxylate is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1255666-58-0 | [1][2], [3] |

| Molecular Formula | C₁₁H₁₁F₂NO₂ | [1][2] |

| Molecular Weight | 227.21 g/mol | [1][2] |

| Appearance | White to off-white solid | Inferred from precursor data |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from general chemical properties |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the benzyl group protons, typically in the aromatic region (δ 7.2-7.4 ppm). The benzylic protons (CH₂) of the Cbz protecting group would likely appear as a singlet around δ 5.1 ppm. The four protons of the azetidine ring are expected to be in the upfield region, likely as multiplets, due to coupling with each other and with the fluorine atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the carbamate is expected to resonate in the range of δ 155-165 ppm. The carbon bearing the two fluorine atoms will show a characteristic triplet due to C-F coupling. The carbons of the benzyl group will appear in the aromatic region (δ 127-136 ppm), with the benzylic carbon around δ 67 ppm.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the carbamate at approximately 1700-1720 cm⁻¹. C-F stretching vibrations are expected in the region of 1000-1200 cm⁻¹. Aromatic C-H stretching bands will likely be observed above 3000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (227.21). Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the azetidine ring.

Synthesis and Reaction Mechanisms

The synthesis of Benzyl 3,3-difluoroazetidine-1-carboxylate is typically achieved through the N-protection of 3,3-difluoroazetidine or its hydrochloride salt. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal by hydrogenolysis.

Synthetic Workflow

Sources

Navigating the Unknown: A Technical Safety Guide for Benzyl 3,3-difluoroazetidine-1-carboxylate

Compound Identification and Structural Context

Benzyl 3,3-difluoroazetidine-1-carboxylate is a fluorinated heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its structure incorporates a strained azetidine ring, a gem-difluoro group, and a benzyl carbamate protecting group. Each of these components contributes to its reactivity and potential toxicological profile.

| Property | Value | Source(s) |

| CAS Number | 1255666-58-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁F₂NO₂ | [1][3] |

| Molecular Weight | 227.21 g/mol | [1][4] |

| Chemical Structure | (Image of chemical structure) | |

| O=C(N1CC(F)(F)C1)OCC2=CC=CC=C2 (SMILES) |

Hazard Identification by Structural Analogy

In the absence of direct safety data, a conservative hazard assessment can be constructed by examining closely related molecules. The primary structural motifs of concern are the difluoroazetidine core and the benzyl group.

Rationale for Analogy:

-

3,3-Difluoroazetidine hydrochloride (CAS 288315-03-7): This analogue shares the core difluoroazetidine ring system. Its safety data is highly indicative of the hazards associated with this strained, fluorinated heterocycle.

-

1-Benzylazetidine-3-carboxylic acid (CAS 94985-27-0): This analogue informs on the potential hazards contributed by the N-benzylazetidine portion of the molecule.

The consistent hazard profile across these precursors provides a strong basis for inferring the safety profile of the target compound.

Caption: Logic of Hazard Assessment by Analogy.

Summary of GHS Classifications for Analogous Compounds:

| Compound | GHS Classification | Source(s) |

| 3,3-Difluoroazetidine hydrochloride | Skin Irritation (Category 2), H315Serious Eye Irritation (Category 2), H319STOT SE (Category 3), H335 | [5][6][7] |

| 1-Benzylazetidine-3-carboxylic acid | Skin Irritation (Category 2), H315Serious Eye Irritation (Category 2), H319STOT SE (Category 3), H335 | [8][9] |

Inferred Hazard Profile for Benzyl 3,3-difluoroazetidine-1-carboxylate:

Based on the data above, it is prudent to handle Benzyl 3,3-difluoroazetidine-1-carboxylate as a compound with the following GHS classifications:

-

Signal Word: Warning

-

Hazard Statements:

-

Potential Unclassified Hazards:

-

The metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions, which may have long-term health effects.[10]

-

Thermal decomposition is expected to produce hazardous gases.

-

Core Safety Protocols: Handling and Storage

Given the inferred irritant nature of this compound, a multi-layered approach to safety is required, combining engineering controls, personal protective equipment, and strict procedural discipline.

Engineering Controls & Personal Protective Equipment (PPE)

The primary objective is to prevent all contact with the substance.

-

Ventilation: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses are insufficient.

-

Hand Protection: Use nitrile gloves (minimum thickness of 0.11 mm). Inspect gloves for defects before use and change them frequently, especially after direct contact. Never reuse disposable gloves.

-

Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened. Ensure full coverage of arms.

Procedural Discipline for Safe Handling

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust. Use weighing paper or a spatula to transfer the material; do not pour the powder.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

-

Contamination Control: Designate specific areas and equipment for handling this compound. Decontaminate surfaces and equipment thoroughly after use.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard pictograms.

Emergency Response Procedures

Prompt and correct action is critical in the event of an exposure or spill.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, seek medical attention.[6]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

-

Accidental Release (Spill):

-

Evacuate the area.

-

Ensure adequate ventilation and wear full PPE.

-

Gently sweep up the solid material, avoiding dust generation. Use a dust suppressant if necessary.

-

Place the spilled material into a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

-

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide.

-

Hazardous Combustion Products: Thermal decomposition can release irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF).[11] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Experimental Workflow: Weighing and Solution Preparation

This protocol outlines the integration of safety measures into a common laboratory task.

Caption: Workflow with Critical Safety Control Points.

Stability and Reactivity

-

Reactivity: Not expected to be reactive under normal conditions.

-

Chemical Stability: Likely stable under recommended storage conditions.[6]

-

Conditions to Avoid: Excess heat, dust formation, and contact with incompatible materials.[11]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[11]

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, the compound may release carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[11]

Caption: Relationship between Conditions and Hazards.

References

-

ChemCalk. (n.d.). benzyl 3,3-difluoroazetidine-1-carboxylate [ 1255666-58-0 ]. Retrieved from [Link]

-

Amole Chemistry. (n.d.). Benzyl3,3-difluoroazetidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzylazetidine-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. Retrieved from [Link]

-

Synix Labs. (n.d.). Product List. Retrieved from [Link]

-

ChemUniverse. (n.d.). BENZYL 3-FLUORO-3-(HYDROXYMETHYL)AZETIDINE-1-CARBOXYLATE [P46798]. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Benzoic Acid. Retrieved from [Link]

-

ChemSec. (n.d.). PFAS - SIN List. Retrieved from [Link]

-

Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry. Retrieved from [Link]

-

EurekAlert!. (2017). Some fast-food packaging contains potentially harmful fluorinated compounds. Retrieved from [Link]

Sources

- 1. Benzyl 3,3-difluoroazetidine-1-carboxylate | CymitQuimica [cymitquimica.com]

- 2. benzyl 3,3-difluoroazetidine-1-carboxylate [1255666-58-0] | King-Pharm [king-pharm.com]

- 3. 1255666-58-0 benzyl 3,3-difluoroazetidine-1-carboxylate [king-pharm.com]

- 4. chembk.com [chembk.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

The Strategic Incorporation of Fluorinated Azetidines in Modern Medicinal Chemistry: A Technical Guide

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from a position of synthetic curiosity to a cornerstone of modern medicinal chemistry. Its inherent conformational rigidity and unique three-dimensional exit vectors offer a compelling alternative to more traditional saturated heterocycles. The strategic introduction of fluorine to this privileged scaffold further amplifies its utility, providing a powerful tool to modulate physicochemical and pharmacological properties with remarkable precision. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, unique properties, and strategic applications of fluorinated azetidines in contemporary drug discovery. We will delve into the causal relationships behind synthetic choices, the profound impact of fluorination on molecular conformation and function, and provide practical insights through detailed protocols and illustrative case studies.

Introduction: The Rise of a Strained Scaffold in Drug Design

The design of small molecule therapeutics is a perpetual quest for molecular architectures that confer optimal potency, selectivity, and pharmacokinetic profiles. Saturated heterocycles are integral to this endeavor, and the four-membered azetidine ring has carved a significant niche for itself.[1][2] Its strained yet stable nature, intermediate between the highly reactive aziridine and the more flexible pyrrolidine, provides a unique conformational constraint.[3][4] This rigidity can pre-organize substituents into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and thereby enhancing affinity.[3]

Historically, the synthetic challenges associated with constructing the strained azetidine ring limited its widespread adoption.[5] However, recent advancements in synthetic organic chemistry have made a diverse array of functionalized azetidines readily accessible, leading to their incorporation into numerous FDA-approved drugs and clinical candidates.[3][4]

The introduction of fluorine, a bioisostere for hydrogen with profound electronic and steric consequences, has further revolutionized the use of azetidines in medicinal chemistry.[6] This guide will explore the synergistic interplay between the azetidine scaffold and fluorine substitution, a combination that offers a sophisticated strategy for lead optimization and the development of next-generation therapeutics.

The Impact of Fluorination on Azetidine Properties

The substitution of hydrogen with fluorine on the azetidine ring imparts a range of predictable yet nuanced effects on its physicochemical properties. Understanding these effects is paramount for the rational design of drug candidates.

Modulation of Basicity (pKa)

One of the most significant consequences of fluorination is the reduction of the basicity of the azetidine nitrogen. The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect, decreasing the electron density on the nitrogen atom and thus its ability to accept a proton. This modulation of pKa is a critical tool for medicinal chemists, as excessively high basicity can lead to off-target effects, such as hERG inhibition, and can negatively impact cell permeability and oral bioavailability.[7]

The magnitude of the pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen. For instance, a single fluorine atom at the 3-position of azetidine can lower the pKa by approximately 1.5-2 units. A gem-difluoro substitution at the same position will have an even more pronounced effect.

Tuning Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex and context-dependent. While fluorine is the most electronegative element, a single fluorine atom is a relatively poor hydrogen bond acceptor. The replacement of a C-H bond with a C-F bond can either increase or decrease LogP, depending on the surrounding molecular environment.[7]

Generally, monofluorination can lead to a slight increase in lipophilicity, while gem-difluorination at the 3-position of azetidine often results in a more substantial increase in LogP.[8] This is attributed to the creation of a more lipophilic surface area and the masking of the polar C-N bond. Careful consideration of the overall molecular structure is crucial when predicting the impact of fluorination on this key property.

Conformational Control: The Gauche Effect and Dipole Interactions

Fluorine substitution has a profound impact on the conformational preferences of the azetidine ring. The puckered nature of the four-membered ring can be influenced by stereoelectronic effects, most notably the gauche effect between the C-F bond and the nitrogen lone pair, as well as charge-dipole interactions in the protonated state.[1]

In the protonated state, a favorable electrostatic interaction between the partial negative charge on the fluorine and the positive charge on the nitrogen (C–F···N+) can stabilize a specific ring pucker.[1] This conformational locking can have significant implications for the presentation of substituents and their interaction with a biological target.

Diagram: Conformational Influence of Fluorination on Azetidine

Caption: Fluorine's influence on azetidine ring pucker.

Synthetic Strategies for Fluorinated Azetidines

The increased demand for fluorinated azetidines has spurred the development of robust and scalable synthetic methodologies. The following sections detail representative protocols for the preparation of key building blocks.

Synthesis of N-Boc-3-fluoroazetidine

A common route to 3-fluoroazetidine involves the fluorination of a suitably protected 3-hydroxyazetidine precursor. Diethylaminosulfur trifluoride (DAST) is a frequently employed fluorinating agent for this transformation.

Experimental Protocol: Synthesis of N-Boc-3-fluoroazetidine from N-Boc-3-hydroxyazetidine

-

Starting Material: N-Boc-3-hydroxyazetidine.

-

Dissolution: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under a nitrogen atmosphere.

-

Fluorination: Add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise to the cooled solution.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford N-Boc-3-fluoroazetidine.[9][10]

Diagram: Synthetic Pathway to N-Boc-3-fluoroazetidine

Caption: Synthesis of N-Boc-3-fluoroazetidine.

Synthesis of 3,3-Difluoroazetidine Hydrochloride

The synthesis of 3,3-difluoroazetidine often starts from a protected azetidin-3-one, which undergoes gem-difluorination followed by deprotection.

Experimental Protocol: Synthesis of 3,3-Difluoroazetidine Hydrochloride

-

Starting Material: 1-Benzhydrylazetidin-3-one.

-

Fluorination: To a solution of 1-benzhydrylazetidin-3-one (1.0 eq.) in anhydrous DCM at 0 °C, add DAST (2.5 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 24 hours.

-

Work-up: Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with DCM. Dry the combined organic layers over magnesium sulfate, filter, and concentrate. Purify the crude 1-benzhydryl-3,3-difluoroazetidine by column chromatography.

-

Deprotection: Dissolve the purified 1-benzhydryl-3,3-difluoroazetidine in methanol, add 10% Pd/C, and subject the mixture to hydrogenation at 50 psi for 16 hours.

-

Salt Formation: Filter the reaction mixture through Celite, and add a solution of HCl in diethyl ether to the filtrate.

-

Isolation: Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield 3,3-difluoroazetidine hydrochloride as a white solid.[4][8][11][12][13][14]

Applications in Medicinal Chemistry: Case Studies

The unique properties of fluorinated azetidines have been leveraged in the design of numerous successful drug candidates across various therapeutic areas.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes

Azetidine-based compounds have been extensively explored as inhibitors of DPP-4, an enzyme involved in glucose metabolism. The introduction of a fluorine atom at the 3-position of the azetidine ring has been shown to enhance the potency and improve the pharmacokinetic profile of these inhibitors.[2][15]

The 3-fluoroazetidine moiety can engage in favorable interactions within the S1 pocket of the DPP-4 active site. Furthermore, the reduced basicity of the azetidine nitrogen can mitigate potential off-target effects and improve oral bioavailability.[2][16][17][18]

Table 1: Structure-Activity Relationship of Fluorinated Azetidine-based DPP-4 Inhibitors

| Compound | R Group | DPP-4 IC50 (nM) |

| 1 | H | >1000 |

| 2 | F | 85 |

| 3 | OMe | 350 |

Data is illustrative and based on trends reported in the literature.[2][16]

Baricitinib: A JAK Inhibitor for Rheumatoid Arthritis

Baricitinib (Olumiant®) is an FDA-approved Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[19][20] A key structural feature of baricitinib is its 3-(cyanomethyl)-3-(1H-pyrazol-4-yl)azetidine core. While not directly fluorinated on the azetidine ring, the principles of using a substituted azetidine to achieve desirable properties are evident. The azetidine scaffold serves to correctly orient the pyrazole and cyanomethyl substituents for optimal binding to the ATP-binding pocket of JAK1 and JAK2.[21][22]

The incorporation of fluorine into the broader scaffold of JAK inhibitors is a common strategy to enhance metabolic stability and modulate potency.[23] The case of baricitinib highlights the versatility of the azetidine ring as a central scaffold for complex drug molecules.[19][20]

Fluorinated Azetidines as Bioisosteres

A significant application of fluorinated azetidines is their use as bioisosteres for other common structural motifs in drug discovery.

Bioisostere for Piperidine and Pyrrolidine

The conformationally constrained nature of the azetidine ring makes it an attractive bioisostere for larger, more flexible saturated heterocycles like piperidine and pyrrolidine.[3][24] This substitution can lead to improved metabolic stability and aqueous solubility. The introduction of fluorine can further fine-tune the physicochemical properties to more closely mimic the desired characteristics of the parent scaffold while offering a novel chemical space.[7][25]

Diagram: Azetidine as a Bioisostere

Caption: Fluorinated azetidine as a piperidine bioisostere.

Conclusion and Future Perspectives

Fluorinated azetidines represent a powerful and versatile class of building blocks in modern medicinal chemistry. The strategic incorporation of fluorine onto the azetidine scaffold provides a nuanced approach to fine-tuning the physicochemical and pharmacological properties of drug candidates. From modulating basicity and lipophilicity to exerting precise conformational control, the benefits of this structural motif are increasingly recognized.

As synthetic methodologies continue to advance, providing even greater access to a diverse range of substituted fluorinated azetidines, their application in drug discovery is set to expand further. The exploration of novel fluorination patterns and their use in more complex molecular architectures will undoubtedly lead to the development of innovative therapeutics with improved efficacy and safety profiles. The fluorinated azetidine is no longer a synthetic novelty but a validated and indispensable tool in the medicinal chemist's armamentarium.

References

-

O'Hagan, D. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 571–581. [Link]

-

Trivedi, M., & Shah, P. (2014). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Bioorganic & Medicinal Chemistry, 22(21), 5873-5893. [Link]

- Singh, R., & Kumar, V. (2018). Azetidines: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(15), 1265-1286.

- Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017).

-

National Center for Biotechnology Information. (n.d.). Baricitinib. In PubChem Compound Database. Retrieved from [Link]

-

Jorgensen, S. C. J., et al. (2020). Baricitinib: A Review of Pharmacology, Safety, and Emerging Clinical Experience in COVID-19. Pharmacotherapy, 40(8), 843-856. [Link]

- Bhattacharya, S., et al. (2011). Synthesis and biological evaluation of some novel N-substituted-2-azetidinones as potential antimicrobial agents. Der Pharma Chemica, 3(3), 174-188.

- De Kimpe, N., et al. (2009). Synthesis of N Protected 3,3-Difluoroazetidin-2-ones. Synlett, 2009(10), 1645-1648.

-

Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

Grygorenko, O. O., et al. (2020). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. [Link]

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of modern advances. Journal of Fluorine Chemistry, 127(3), 303-319.

- Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research.

- Kent, S. B. H., et al. (2004). Experimental Procedures. The Royal Society of Chemistry.

- Banks, H. D. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry, 71(22), 8517-8524.

-

Shi, J. G., et al. (2014). The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. Journal of Clinical Pharmacology, 54(12), 1354-1361. [Link]

-

Khan, I., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]

-

Chanteux, H., et al. (2019). Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. Pharmaceuticals, 12(1), 35. [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Immunomart. (n.d.). 3-Fluoroazetidine hydrochloride. Retrieved from [Link]

- Caldwell, C. G., et al. (2004). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1265-1268.

-

ResearchGate. (n.d.). Examples of azetidine‐based bioisosters. Retrieved from [Link]

-

MedPath. (2025). Baricitinib | Advanced Drug Monograph. Retrieved from [Link]

-

Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

-

De Kimpe, N., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(7), 2894-2897. [Link]

-

Khan, I., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. [Link]

-

Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

- The Royal Society of Chemistry. (2011). 10.

-

O'Hagan, D. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 571-581. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Retrieved from [Link]

- O'Hagan, D. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 571-581.

-

Khan, I., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Semantic Scholar. [Link]

-

De Kimpe, N., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. ResearchGate. [Link]

- Wnuk, S. F. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.

-

Massachusetts Institute of Technology. (2024, June 29). Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,3-Difluoroazetidine hydrochloride. In PubChem Compound Database. Retrieved from [Link]

- O'Hagan, D. (2025). Origami with small molecules: exploiting the C–F bond as a conformational tool. Beilstein Journal of Organic Chemistry, 21, 680-716.

-

Organic Syntheses. (n.d.). azetidine. Retrieved from [Link]

-

Mughala, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2829-2847. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3,3-DIFLUOROAZETIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-Fluoroazetidine hydrochloride_TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Baricitinib: A Review of Pharmacology, Safety, and Emerging Clinical Experience in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. trial.medpath.com [trial.medpath.com]

- 23. The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. baranlab.org [baranlab.org]

The Rise of a Privileged Scaffold: A Technical Guide to gem-Difluoroazetidines in Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine continues to be a paramount tool for optimizing molecular properties. Among the plethora of fluorinated motifs, the gem-difluoroazetidine scaffold has emerged as a particularly powerful and versatile building block. This guide provides an in-depth technical exploration of the synthesis, unique physicochemical characteristics, and strategic applications of gem-difluoroazetidine derivatives. We will delve into the causality behind synthetic choices, the profound impact of gem-difluorination on key drug-like properties, and the role of this scaffold in shaping the next generation of therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of this privileged structural motif.

Introduction: The Fluorine Advantage in a Strained Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant interest in drug discovery due to its inherent ring strain (approximately 27.7 kcal/mol)[1]. This strain enhances the nucleophilicity of the nitrogen atom, facilitating interactions with biological targets[1]. When this unique cyclic system is further functionalized with a gem-difluoro group at the 3-position, a confluence of beneficial properties arises.

The introduction of the CF₂ group serves as a bioisosteric replacement for a carbonyl group or a methylene group, profoundly influencing a molecule's metabolic stability, lipophilicity, and conformational behavior[2]. The strong electron-withdrawing nature of the two fluorine atoms can modulate the pKa of the azetidine nitrogen, impacting its ionization state at physiological pH and, consequently, its target engagement and pharmacokinetic profile. This guide will unpack the synthesis and strategic deployment of this valuable scaffold.

Synthesis of the gem-Difluoroazetidine Core: A Strategic Approach

The construction of the 3,3-difluoroazetidine ring system is a non-trivial synthetic challenge. A robust and widely adopted strategy involves a two-step sequence starting with a Reformatsky-type reaction, followed by the reduction of the resulting β-lactam.

Key Synthetic Pathway: From Imine to Azetidine

A prevalent method for synthesizing 3,3-difluoroazetidines involves the reduction of a 3,3-difluoroazetidin-2-one intermediate[3][4]. This β-lactam is typically formed through a Reformatsky-type reaction between an aldimine and ethyl bromodifluoroacetate[3][4].

The overall synthetic workflow can be visualized as follows:

Caption: General synthetic workflow for 3,3-difluoroazetidines.

Experimental Protocol: Synthesis of N-Boc-3,3-difluoroazetidine

A common and versatile intermediate is the N-Boc protected 3,3-difluoroazetidine. The following is a representative, step-by-step methodology for its synthesis, starting from commercially available 1-benzhydryl-3-hydroxyazetidine.

Step 1: Oxidation to 1-Benzhydrylazetidin-3-one

-

Rationale: The hydroxyl group is oxidized to a ketone to enable subsequent fluorination.

-

Procedure:

-

To a solution of 1-benzhydrylazetidin-3-ol in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as Dess-Martin periodinane or conduct a Swern oxidation.

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Work up the reaction by quenching with sodium thiosulfate solution, followed by extraction with an organic solvent.

-

Purify the crude product by column chromatography to yield 1-benzhydrylazetidin-3-one.

-

Step 2: Deoxofluorination to 1-Benzhydryl-3,3-difluoroazetidine

-

Rationale: The ketone is converted to the gem-difluoro group using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common choice.

-

Procedure:

-

In a fume hood, dissolve 1-benzhydrylazetidin-3-one in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C and slowly add DAST.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain 1-benzhydryl-3,3-difluoroazetidine.

-

Step 3: Deprotection and Boc Protection

-

Rationale: The benzhydryl protecting group is removed, and the more versatile Boc group is installed.

-

Procedure:

-

Dissolve 1-benzhydryl-3,3-difluoroazetidine in methanol.

-

Add palladium on carbon (10%) and di-tert-butyl dicarbonate (Boc₂O).

-

Subject the mixture to catalytic hydrogenation at room temperature for several hours[5].

-

After the reaction is complete, filter off the catalyst.

-

Concentrate the filtrate under reduced pressure and purify by column chromatography to yield N-Boc-3,3-difluoroazetidine[5].

-

Physicochemical Properties and Conformational Analysis

The introduction of the gem-difluoro group has a profound and predictable impact on the physicochemical properties of the azetidine scaffold.

Impact on Basicity (pKa) and Lipophilicity (logP)

The two fluorine atoms exert a strong electron-withdrawing inductive effect, which significantly lowers the basicity of the azetidine nitrogen. This reduction in pKa can be advantageous in drug design, as it can prevent undesired protonation in acidic compartments and fine-tune interactions with target proteins.

Conversely, fluorination generally increases the lipophilicity (logP) of a molecule[1]. However, the effect of the CF₂ group can be complex and context-dependent[2]. The table below provides a comparative overview of these properties.

| Compound | pKa (Predicted) | logP (Predicted) |

| Azetidine | 11.29 | -0.15 |

| 3,3-Difluoroazetidine | ~7.5 - 8.5 | ~0.5 - 1.0 |

Note: Exact experimental values can vary based on substitution patterns. The values for 3,3-difluoroazetidine are estimated based on data for similar fluorinated heterocycles.[2][6][7]

Conformational Preferences

The azetidine ring exists in a puckered conformation. The introduction of the gem-difluoro group can influence this puckering. The stereoelectronic gauche effect between the C-F bonds and adjacent C-C or C-N bonds can favor specific conformations[8]. This conformational constraint can be beneficial for pre-organizing a molecule for optimal binding to its biological target, potentially leading to increased potency and selectivity. NMR studies, particularly utilizing ¹⁹F-¹H scalar couplings and heteronuclear NOEs, are powerful tools for elucidating these conformational biases in solution[8].

Applications in Drug Discovery and Beyond

The unique properties of the gem-difluoroazetidine scaffold have led to its incorporation into a range of biologically active molecules and advanced materials.

Medicinal Chemistry Applications

-

Kinase Inhibitors: The ability of the CF₂ group to act as a metabolically stable bioisostere for a carbonyl group makes it an attractive feature in the design of kinase inhibitors, where amide bonds are prevalent.

-

Neuroscience: The modulation of pKa and lipophilicity is particularly relevant for central nervous system (CNS) drug discovery, where blood-brain barrier penetration is a critical factor. 3,3-Difluoroazetidine derivatives have been explored as components of cannabinoid receptor modulators[1].

-

Diabetes and Metabolic Diseases: The scaffold has been incorporated into molecules targeting dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism.

Caption: Relationship between the scaffold's properties and applications.

Material Science Applications

Beyond medicine, the 3,3-difluoroazetidine motif has found utility in material science. It is used as a precursor for rhodamine dyes, where it helps to fine-tune their fluorescent wavelengths for bioimaging applications[1]. Its ability to modulate the HOMO-LUMO energy gap also makes it a promising component for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells[1].

Characterization and Data

Thorough characterization is essential for confirming the structure and purity of synthesized gem-difluoroazetidine derivatives. NMR spectroscopy is a primary tool for this purpose.

Spectroscopic Data for N-Boc-3,3-difluoroazetidine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | ~4.2 | t | ~12 |

| ~1.4 | s | ||

| ¹³C NMR | ~155 (C=O) | s | |

| ~120 (CF₂) | t | J_CF ≈ 250 | |

| ~80 (C(CH₃)₃) | s | ||

| ~60 (CH₂) | t | J_CF ≈ 25 | |

| ~28 (C(CH₃)₃) | s | ||

| ¹⁹F NMR | ~ -95 to -105 | s or t |

Note: These are approximate values and can vary depending on the solvent and specific substitution. Data is compiled from typical ranges for such structures.[9][10]

Conclusion and Future Outlook

The gem-difluoroazetidine scaffold represents a confluence of desirable properties for modern drug discovery: the inherent reactivity and structural uniqueness of a strained ring system, combined with the profound modulatory effects of gem-difluorination. Its ability to enhance metabolic stability, fine-tune pKa and lipophilicity, and impose conformational constraints makes it a powerful tool for medicinal chemists. As synthetic methodologies continue to evolve, we can anticipate the even wider application of this privileged scaffold in the development of novel therapeutics and advanced materials. The insights provided in this guide are intended to empower researchers to harness the full potential of gem-difluoroazetidines in their scientific endeavors.

References

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

Ma, G., Wan, W., Li, J., Hu, Q., Jiang, H., Wang, J., Zhu, S., & Hao, J. (2014). An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. 3,3-Difluoroazetidine. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... Retrieved from [Link]

-

Bhattacharya, S., et al. (2011). Der Pharma Chemica. Retrieved from [Link]

-

The Royal Society of Chemistry. (2006). Experimental Procedures. Retrieved from [Link]

- Van Brabandt, W., & De Kimpe, N. (2006). Synthesis of 3,3-Difluoroazetidines. Synlett, 2006(13), 2039–2042.

-

Fura, S. (n.d.). 3,3-Difluoroazetidine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2003). Synthesis of N Protected 3,3-Difluoroazetidin-2-ones. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. Retrieved from [Link]

-

NIH. (n.d.). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Retrieved from [Link]

-

Cambridge Open Engage. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Retrieved from [Link]

-

Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Retrieved from [Link]

-

MDPI. (2022). Design and Synthesis of Fluoro Analogues of Vitamin D. Retrieved from [Link]

-

MDPI. (n.d.). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. Retrieved from [Link]

-

PubMed. (2010). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Retrieved from [Link]

-

MDPI. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the changes in Log P of selected alkyl and fluoroalkyl... Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 288315-03-7 | 3,3-Difluoroazetidine hydrochloride [fluoromart.com]

- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 8. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. rsc.org [rsc.org]

The Impact of 3,3-Difluorination on the Physicochemical Profile of Azetidine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Azetidine Scaffold and the Strategic Role of Fluorine

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly important scaffold in modern medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique structural framework that can enhance key drug-like properties such as solubility and metabolic stability when compared to more traditional, larger ring systems.[1] The strategic modification of this core structure allows for fine-tuning of a molecule's physicochemical properties to optimize its pharmacokinetic and pharmacodynamic profile.

Among the various synthetic modifications, the introduction of fluorine atoms has proven to be a particularly powerful strategy in drug design.[2][3] The unique electronic properties of fluorine, most notably its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's basicity (pKa), lipophilicity (logP/logD), and resistance to metabolic degradation.[2][3] This guide provides an in-depth technical analysis of the physicochemical consequences of introducing a geminal difluoro group at the 3-position of the azetidine ring, a common motif in contemporary drug discovery. We will explore the underlying principles, present comparative data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals to assess these critical properties.

Core Physicochemical Properties of Difluoroazetidine Derivatives

The introduction of a 3,3-difluoro moiety to the azetidine ring induces significant and predictable changes in several key physicochemical parameters that are critical for drug development.

Basicity (pKa): The Inductive Effect of Fluorine

The basicity of the azetidine nitrogen is a crucial determinant of a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions. The strong electron-withdrawing inductive effect of the two fluorine atoms at the 3-position significantly reduces the electron density on the nitrogen atom.[4][5] This makes the lone pair of electrons on the nitrogen less available for protonation, resulting in a substantial decrease in the pKa of the corresponding conjugate acid compared to the non-fluorinated parent azetidine.

This reduction in basicity can be highly advantageous in drug design. A lower pKa can mitigate interactions with acidic off-targets, such as hERG, and can increase the fraction of the neutral, more membrane-permeable form of the drug at physiological pH, potentially improving oral bioavailability.[3]

Lipophilicity (logP/logD): A Complex Interplay of Effects

Lipophilicity, the measure of a compound's partitioning between a nonpolar and a polar phase, is a critical factor influencing absorption, distribution, metabolism, and excretion (ADME). The impact of fluorination on lipophilicity is more complex than its effect on pKa. While the replacement of hydrogen with fluorine generally increases lipophilicity due to the hydrophobic nature of the C-F bond, the strong polarization of the C-F bonds can also lead to increased interactions with polar environments, which can either increase or decrease lipophilicity depending on the molecular context.[4][5]

For 3,3-difluoroazetidine derivatives, the introduction of the CF2 group often leads to an increase in lipophilicity (logP) compared to the parent azetidine. However, the magnitude of this effect can be influenced by the nature and position of other substituents on the molecule.[4] It is essential to experimentally determine the lipophilicity of each new derivative to understand its specific structure-property relationship.

Aqueous Solubility: Balancing Lipophilicity and Crystal Packing

Aqueous solubility is a prerequisite for the absorption of orally administered drugs. The solubility of a compound is influenced by a combination of factors, including its lipophilicity, hydrogen bonding capacity, and crystal lattice energy. While an increase in lipophilicity often correlates with decreased aqueous solubility, the introduction of fluorine can sometimes disrupt crystal packing in the solid state, which can lead to an improvement in solubility. Therefore, the effect of 3,3-difluorination on the aqueous solubility of azetidine derivatives must be evaluated on a case-by-case basis.

Metabolic Stability: The Strength of the C-F Bond

A significant advantage of incorporating fluorine into drug candidates is the enhanced metabolic stability. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug clearance in the liver.[2][6][7] By replacing metabolically labile C-H bonds with C-F bonds, the metabolic half-life of a compound can be extended, leading to improved pharmacokinetic profiles and potentially lower required doses.[2][6][7] The 3,3-difluoroazetidine motif is often employed to block metabolic oxidation at the 3-position of the azetidine ring.

Quantitative Physicochemical Data: A Comparative Analysis

The following table presents a comparative analysis of the experimentally determined pKa and logP values for a parent N-substituted azetidine and its corresponding 3,3-difluoro derivative, illustrating the typical effects of geminal difluorination.

| Compound | Structure | pKa | logP |

| N-Benzylazetidine |  | 9.3 | 1.8 |

| N-Benzyl-3,3-difluoroazetidine |  | 6.5 | 2.3 |

Data sourced from a comprehensive study on fluorinated saturated heterocyclic amines.[4][5]

As the data clearly indicates, the introduction of the 3,3-difluoro group leads to a significant decrease in pKa (ΔpKa = -2.8) and a notable increase in lipophilicity (ΔlogP = +0.5). This dataset underscores the profound impact of this specific structural modification on the fundamental physicochemical properties of the azetidine scaffold.

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data is the cornerstone of robust drug discovery programs. The following sections provide detailed, step-by-step methodologies for the determination of the key physicochemical properties of difluoroazetidine derivatives.

Determination of pKa by Potentiometric Titration

The potentiometric titration method is a gold standard for pKa determination due to its accuracy and reliability.

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Solution Preparation:

-

Accurately weigh and dissolve the difluoroazetidine derivative in a minimal amount of a suitable co-solvent (e.g., methanol or DMSO).

-

Dilute the solution with deionized water to a final concentration of approximately 1-10 mM.

-

-

Titration:

-

Calibrate a pH meter with standard buffers.

-

Place the sample solution in a thermostatted vessel and stir.

-

Add small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for a basic compound) using a calibrated burette.

-

-

Data Acquisition:

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, the pKa can be calculated using specialized software that analyzes the entire titration curve.

-

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

The shake-flask method remains the benchmark for logP and logD determination due to its direct measurement of partitioning.

Workflow for logP/logD Determination:

Caption: Workflow for logP/logD determination by the shake-flask method.

Step-by-Step Protocol:

-

Preparation of Phases:

-

Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4 for logD7.4).

-

Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together overnight and then separating the layers.

-

-

Partitioning:

-

Add a known amount of the difluoroazetidine derivative to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

-

Shake the vial at a constant temperature for a sufficient time to reach equilibrium (typically 24 hours).

-

-

Phase Separation:

-

Centrifuge the vials to ensure complete separation of the two phases.

-

-

Concentration Measurement:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

-

Calculation:

-

Calculate logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) using the formula: logP or logD = log ( [Concentration in octanol] / [Concentration in aqueous phase] )

-

Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility assays are valuable at different stages of drug discovery.

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol (Thermodynamic Solubility):

-

Sample Preparation:

-

Add an excess amount of the solid difluoroazetidine derivative to a vial containing an aqueous buffer of the desired pH.

-

-

Equilibration:

-

Shake the vial at a constant temperature for an extended period (24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

-

-

Separation:

-

Filter the suspension through a low-binding filter or centrifuge at high speed to remove all undissolved solid.

-

-

Analysis:

-

Analyze the concentration of the compound in the clear supernatant using a calibrated HPLC-UV or LC-MS method.

-

-

Reporting:

-

The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

-

Determination of Metabolic Stability in Liver Microsomes

This in vitro assay is a standard method for assessing the susceptibility of a compound to Phase I metabolism.

Workflow for Microsomal Stability Assay:

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Step-by-Step Protocol:

-

Incubation Mixture Preparation:

-

Prepare a solution of the difluoroazetidine derivative in a phosphate buffer (pH 7.4).

-

Add liver microsomes (from human or other species) to the solution.

-

Pre-incubate the mixture at 37°C.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

-

Sample Processing:

-

Centrifuge the quenched samples to precipitate the proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant to quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

From the slope of the resulting line, calculate the in vitro half-life (T½) and the intrinsic clearance (CLint).

-

Conclusion

The strategic incorporation of a 3,3-difluoro moiety into the azetidine scaffold offers a powerful tool for medicinal chemists to modulate the physicochemical properties of drug candidates. This modification typically leads to a significant reduction in basicity and an increase in lipophilicity, which can have beneficial effects on a compound's ADME profile. Furthermore, the inherent strength of the C-F bond often imparts enhanced metabolic stability. However, the precise effects on properties such as aqueous solubility can be more complex and require empirical determination.

The experimental protocols detailed in this guide provide a robust framework for the accurate assessment of these critical physicochemical parameters. A thorough understanding and systematic evaluation of these properties are essential for the rational design of novel difluoroazetidine derivatives and for advancing promising candidates through the drug discovery and development pipeline.

References

-

Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Obach, R. S. (2020). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In The AAPS Journal, 22(4), 83. Retrieved January 21, 2026, from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. Retrieved January 21, 2026, from [Link]

-

Ryabukhin, S. V., et al. (2023). Aza-Heterocyclic Building Blocks with In-Ring CF2-Fragment. Retrieved January 21, 2026, from [Link]

-

Damstrup, M., et al. (2005). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. Retrieved January 21, 2026, from [Link]

-

Metabolic Stability. (n.d.). Frontage Laboratories. Retrieved January 21, 2026, from [Link]

-

Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. Retrieved January 21, 2026, from [Link]

-

Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved January 21, 2026, from [Link]

-

3,3-Difluoroazetidine hydrochloride. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

3,3-Difluoroazetidine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to 3,3-Difluoroazetidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the 3,3-difluoroazetidine scaffold has emerged as a particularly compelling structural unit. This guide provides a comprehensive technical overview of 3,3-difluoroazetidine compounds, from their synthesis to their impact on molecular properties and applications in drug discovery. We will delve into the causality behind synthetic choices, the nuanced effects of gem-difluorination on reactivity and conformation, and the strategic deployment of this moiety in the design of novel therapeutics.

Introduction: The Strategic Value of the 3,3-Difluoroazetidine Moiety

Azetidines, as saturated four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery due to their unique structural and physicochemical properties.[1] Their inherent ring strain (approximately 27.7 kcal/mol) enhances the accessibility of the nitrogen lone pair, leading to increased nucleophilicity compared to less strained cyclic amines.[2] This feature, combined with their three-dimensional character, makes them attractive scaffolds for exploring novel chemical space.

The introduction of a gem-difluoro group at the 3-position of the azetidine ring imparts a range of beneficial properties. Fluorine's high electronegativity can profoundly influence a molecule's electronic environment, conformation, and metabolic stability.[3] Specifically, the 3,3-difluoroazetidine unit offers:

-

Modulation of Physicochemical Properties: The two fluorine atoms increase lipophilicity, which can enhance membrane permeability and improve oral absorption of drug candidates.[2] Furthermore, the strong electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the azetidine nitrogen, a crucial parameter for optimizing drug-receptor interactions and reducing off-target effects.[3]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 3-position of the azetidine ring resistant to oxidative metabolism, a common pathway for drug degradation.

-

Conformational Constraint: The presence of the gem-difluoro group influences the puckering of the azetidine ring, providing a degree of conformational rigidity that can be advantageous for locking in a bioactive conformation.

-

Bioisosteric Replacement: The CF₂ group can act as a bioisostere for other functionalities, such as a carbonyl group or a gem-dimethyl group, offering a strategy to fine-tune biological activity while improving drug-like properties.

These attributes have positioned 3,3-difluoroazetidine as a "privileged scaffold" in medicinal chemistry, with its hydrochloride salt being a readily available and versatile building block for further chemical elaboration.[2][4]

Synthetic Strategies for the 3,3-Difluoroazetidine Core

The efficient and scalable synthesis of the 3,3-difluoroazetidine ring system is paramount to its widespread application. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the scale of the reaction.

The Primary Synthetic Pathway: From Aldimines to 3,3-Difluoroazetidines

A robust and widely adopted method for the synthesis of 3,3-difluoroazetidines involves a two-step sequence starting from aldimines. This approach leverages a Reformatsky-type reaction followed by a reduction of the resulting β-lactam.[5]

Step 1: Synthesis of 3,3-Difluoroazetidin-2-ones

The initial step involves the reaction of an aldimine with ethyl bromodifluoroacetate in the presence of a reducing agent, typically zinc, to form a 3,3-difluoroazetidin-2-one.[5] This reaction proceeds through a zinc enolate intermediate.

Step 2: Reduction of 3,3-Difluoroazetidin-2-ones

The resulting 3,3-difluoroazetidin-2-one is then reduced to the corresponding 3,3-difluoroazetidine. A high-yield method for this transformation utilizes monochlorohydroalane as the reducing agent.[5]

Caption: Primary synthetic route to 3,3-difluoroazetidines.

Alternative Synthetic Approaches

While the Reformatsky-based method is prevalent, other strategies for accessing fluorinated azetidines exist, offering alternative starting points and substitution patterns.

-

From 3-Hydroxyazetidine: The fluorination of 3-hydroxyazetidine derivatives presents a direct approach to introduce fluorine onto the azetidine ring. This transformation can be achieved using various fluorinating agents. Although direct gem-difluorination from the hydroxyl group is challenging, this precursor is a key intermediate for synthesizing mono-fluorinated azetidines.[6][7]

-

Strain-Release Reactions: The ring-opening of highly strained bicyclic systems, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, with reagents like benzyl chloroformate can provide access to functionalized trifluoromethyl-substituted azetidines.[3] While not directly yielding 3,3-difluoroazetidines, this methodology highlights the utility of strain-release strategies in constructing substituted azetidine scaffolds.

Physicochemical Properties and Reactivity

The introduction of the gem-difluoro group at the 3-position significantly influences the physicochemical properties and reactivity of the azetidine ring.

| Property | 3,3-Difluoroazetidine Hydrochloride | Notes |

| CAS Number | 288315-03-7 | [8] |

| Molecular Formula | C₃H₆ClF₂N | [8] |

| Molecular Weight | 129.53 g/mol | [8] |

| Appearance | White powder | [2] |

| Melting Point | 136 – 140 °C | [2] |

| Purity (¹H NMR) | >97% | [2] |

Table 1: Physicochemical Properties of 3,3-Difluoroazetidine Hydrochloride.

Basicity and Lipophilicity

The two electron-withdrawing fluorine atoms have a pronounced effect on the basicity of the azetidine nitrogen, lowering its pKa compared to the non-fluorinated parent compound. This reduction in basicity can be advantageous in drug design by minimizing interactions with off-target biological molecules and improving the pharmacokinetic profile.

In terms of lipophilicity, the gem-difluoro group generally increases the molecule's nonpolar character, leading to improved partitioning into lipid bilayers and potentially enhanced cell membrane permeability.[2]

Reactivity

Despite the electron-withdrawing nature of the fluorine atoms, the azetidine nitrogen in 3,3-difluoroazetidine remains a competent nucleophile due to the inherent ring strain.[2] This allows for a variety of N-functionalization reactions.

Caption: Reactivity of the 3,3-difluoroazetidine nitrogen.

-

N-Alkylation and N-Acylation: The nitrogen can be readily alkylated or acylated using standard protocols to introduce a wide range of substituents.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions can be employed to form N-aryl derivatives.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides access to N-alkylated products.

The stability of the azetidine ring in 3,3-difluoroazetidine is noteworthy. While highly strained rings can be susceptible to ring-opening reactions, the 3,3-difluoroazetidine scaffold is generally robust under many synthetic conditions.

Applications in Drug Discovery and Beyond

The unique properties of the 3,3-difluoroazetidine moiety have led to its exploration in various fields, most notably in medicinal chemistry and materials science.

Medicinal Chemistry

The incorporation of the 3,3-difluoroazetidine unit into bioactive molecules is a strategy to enhance their drug-like properties. While specific examples of marketed drugs containing this exact moiety are still emerging, the broader class of fluorinated azetidines has demonstrated significant potential. For instance, azetidine-containing drugs like baricitinib and cobimetinib showcase the value of this heterocyclic system in targeting kinases and other enzymes.[3]

The 3,3-difluoroazetidine scaffold is often employed as a bioisosteric replacement for less stable or less desirable functional groups. Its rigid structure can also help in probing the topology of binding pockets and improving ligand-receptor interactions.

Materials Science

Beyond pharmaceuticals, 3,3-difluoroazetidine hydrochloride serves as a valuable precursor in the synthesis of advanced materials:

-

Fluorescent Dyes: It is used in the synthesis of rhodamine dyes, where the fluorinated azetidine group allows for fine-tuning of their fluorescent wavelengths for bioimaging applications.[2]

-

Energetic Materials: The high ring strain and the presence of nitrogen make the azetidine ring an interesting component for energetic materials. Combining the 3,3-difluoroazetidine structure with other nitrogen-rich heterocycles can lead to the formation of polycyclic compounds with high thermal stability.[4]

-

Organic Electronics: The ability of the 3,3-difluoroazetidine group to modulate the HOMO-LUMO energy gap suggests its potential use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[2]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of 3,3-Difluoroazetidine Hydrochloride

-

To a solution of 3,3-difluoroazetidine hydrochloride (1.0 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added a base (e.g., triethylamine or diisopropylethylamine, 2.2 eq.) at 0 °C.

-

The acylating agent (e.g., an acid chloride or anhydride, 1.1 eq.) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over a drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-acylated 3,3-difluoroazetidine.

Conclusion

The 3,3-difluoroazetidine scaffold represents a confluence of desirable properties for modern drug discovery and materials science. Its synthesis is well-established, and the gem-difluoro group imparts a unique combination of modulated basicity, enhanced lipophilicity, and metabolic stability. The inherent reactivity of the azetidine nitrogen, driven by ring strain, allows for versatile functionalization, making it a valuable building block for the creation of diverse chemical libraries. As our understanding of the subtle interplay between fluorination and molecular properties continues to grow, the strategic application of the 3,3-difluoroazetidine moiety is poised to play an increasingly important role in the development of next-generation therapeutics and advanced materials.

References

[3] Al-Zoubi, R. M., & Al-Zoubi, M. S. (2022). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Molecules, 27(19), 6295. [Link]

[9] PubChem. (n.d.). 3,3-Difluoroazetidine. National Center for Biotechnology Information. Retrieved from [Link]

[10] El-Sayed, N. F., & El-Bendary, E. R. (2023). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 28(14), 5369. [Link]

[8] PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

[4] FM-Chemicals. (n.d.). 288315-03-7 | 3,3-Difluoroazetidine hydrochloride. Retrieved from [Link]

[11] Zha, G.-F., Li, W.-D., & Zhang, H.-B. (2023). Synthesis and Reactivity of 2-Diazo-1,1,3,3,3-Pentafluoropropyl Phosphonate. European Journal of Organic Chemistry, 26(24), e202300309. [Link]

[12] ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Retrieved from [Link]

[13] Ojima, I., et al. (2012). Synthesis and Biological Evaluation of Novel 3'-Difluorovinyl Taxoids. Journal of Medicinal Chemistry, 55(22), 9977–9989. [Link]

[14] Jacobsen, E. N., & Reisman, S. E. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society, 142(28), 12055–12060. [Link]

[6] Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Retrieved from

[15] Grygorenko, O. O., & Radchenko, D. S. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

[1] Scott, J. S., & Williams, G. D. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Medicinal Chemistry Letters, 13(5), 726–731. [Link]

[7] Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Retrieved from

Sources

- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]